Chiral Center Position and Stereospecific Procurement Advantage
The target compound's α-hydroxy acid structure places a chiral center directly adjacent to the carboxylic acid group. Product specifications for 3,4-dichlorophenyl-2-lactic acid explicitly identify the (2S)-enantiomer on regulatory SDS documentation, indicating an available, defined enantiomeric form for procurement . In contrast, the β-substituted positional isomer 3-(3,4-dichlorophenyl)lactic acid (CAS 68921-93-7) has its chiral center at the β-position, one carbon removed from the acid, and is commonly supplied without specified enantiomeric purity . This critical structural difference in chiral center placement renders the target compound uniquely suited for applications demanding a specific α-chiral building block, such as in the synthesis of certain pharmaceuticals and chiral ligands.
| Evidence Dimension | Chiral center position relative to carboxylic acid |
|---|---|
| Target Compound Data | α-position (adjacent to COOH); (2S)-enantiomer form specifically named in GHS SDS documentation |
| Comparator Or Baseline | β-position (one carbon removed from COOH) for 3-(3,4-dichlorophenyl)lactic acid (CAS 68921-93-7); no specified enantiomeric purity in standard listings |
| Quantified Difference | Structural isomer; α- vs β- chiral center |
| Conditions | IUPAC nomenclature and CAS registry identity; GHS product identifier |
Why This Matters
For procurement, a specified enantiomeric form at the α-position provides a distinct building block for stereospecific synthesis, which cannot be achieved with the racemic or β-substituted isomer.
